Cas no 376638-44-7 (2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide)

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a specialized organic compound featuring a benzenesulfonamido-thiazole core coupled with a cyclohexylmethylacetamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The benzenesulfonamide group enhances binding affinity to biological targets, while the thiazole ring contributes to metabolic stability. The cyclohexylmethyl side chain may improve lipophilicity, influencing pharmacokinetic properties. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s synthetic versatility and potential bioactivity underscore its relevance in developing novel therapeutic agents.
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide structure
376638-44-7 structure
商品名:2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
CAS番号:376638-44-7
MF:C18H23N3O3S2
メガワット:393.524
CID:3954745
PubChem ID:11223125

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 4-Thiazoleacetamide, N-(cyclohexylmethyl)-2-[(phenylsulfonyl)amino]-
    • 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
    • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
    • AKOS024639388
    • SCHEMBL3612854
    • F2322-0902
    • N-(cyclohexylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
    • 376638-44-7
    • インチ: InChI=1S/C18H23N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21)
    • InChIKey: JMBAHDKUIHPACC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 393.11808395Da
  • どういたいしつりょう: 393.11808395Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 553
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 125Ų

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2322-0902-5μmol
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2322-0902-3mg
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2322-0902-10μmol
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2322-0902-5mg
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2322-0902-30mg
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2322-0902-2μmol
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2322-0902-10mg
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2322-0902-20μmol
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2322-0902-2mg
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2322-0902-25mg
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
376638-44-7 90%+
25mg
$109.0 2023-05-16

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide 関連文献

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamideに関する追加情報

Comprehensive Overview of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide (CAS No. 376638-44-7)

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide (CAS No. 376638-44-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of a thiazole ring, a benzenesulfonamide group, and a cyclohexylmethyl acetamide moiety, making it a versatile candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in precision medicine and targeted therapies.

The structural complexity of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide allows for diverse interactions with biological targets. Its sulfonamide group is known to enhance binding affinity to enzymes, while the thiazole ring contributes to metabolic stability—a critical factor in optimizing drug half-life. Recent studies highlight its relevance in addressing autoimmune diseases and cancer pathways, topics frequently searched in academic and medical communities. The compound’s CAS No. 376638-44-7 serves as a key identifier in patent filings and regulatory documentation, underscoring its commercial and scientific value.

In the context of AI-driven drug discovery, this compound exemplifies how computational models can predict molecular behavior. Searches for "thiazole-based therapeutics" or "sulfonamide drug design" often lead to discussions about derivatives like CAS 376638-44-7. Its synthesis involves multi-step organic reactions, including amide coupling and heterocyclic formation, which are widely explored in peer-reviewed journals. Environmental and safety profiles of such compounds are also trending topics, with emphasis on green chemistry principles to minimize waste.

From an industrial perspective, 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is often discussed alongside high-throughput screening technologies. Its physicochemical properties—such as solubility and logP—are routinely analyzed using cheminformatics tools, a subject of growing interest among chemists and data scientists. The compound’s potential as a lead molecule in neurology or immunology further aligns with global health priorities, including neurodegenerative disease research.

Ongoing investigations into CAS No. 376638-44-7 focus on structure-activity relationships (SAR) to refine its efficacy. Publications referencing this compound frequently appear in journals covering medicinal chemistry and molecular pharmacology. As the demand for small-molecule drugs rises, derivatives like this highlight the intersection of traditional synthesis and modern bioisostere replacement strategies. Its nomenclature, though complex, reflects standardized IUPAC conventions essential for database interoperability.

In summary, 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide represents a compelling case study in contemporary drug development. Its multifaceted chemistry addresses both academic curiosity and practical therapeutic needs, resonating with searches for "innovative pharmacophores" and "targeted drug delivery." As research progresses, this compound may well emerge as a cornerstone in next-generation therapeutics.

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